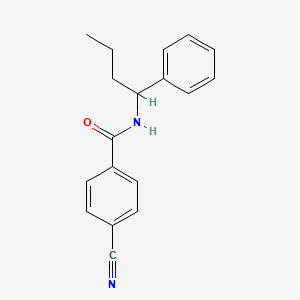![molecular formula C19H15ClN2O3 B6105881 N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide](/img/structure/B6105881.png)
N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthohydrazides are a class of organic compounds that have been widely studied for their potential applications in various fields, including medicine and agriculture. Among them, N-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide (NCA) has gained considerable attention due to its unique chemical properties and potential therapeutic benefits.
Mechanism of Action
The exact mechanism of action of N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, this compound has been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. These effects are believed to be mediated by the inhibition of topoisomerase II and the NF-κB signaling pathway, respectively.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide in lab experiments is its relatively low toxicity compared to other cytotoxic agents. However, this compound is also known to be unstable in aqueous solutions, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for the study of N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide. One area of interest is the development of more stable analogs of this compound that can be used in a wider range of experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of targeted delivery systems for this compound could enhance its efficacy and reduce potential side effects.
In conclusion, this compound is a promising compound with potential applications in the treatment of cancer and inflammatory diseases. Its unique chemical properties and mechanism of action make it a valuable tool for scientific research. Further studies are needed to fully understand its potential therapeutic benefits and develop more stable analogs for use in lab experiments.
Synthesis Methods
N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide can be synthesized by reacting 2-naphthohydrazide with 2-chlorophenoxyacetyl chloride in the presence of a suitable base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the hydrazide group, resulting in the formation of this compound as a white crystalline solid.
Scientific Research Applications
N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N'-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-16-7-3-4-8-17(16)25-12-18(23)21-22-19(24)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLAFHKRNNDNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6105801.png)
![ethyl 3-(3-chlorobenzyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6105811.png)
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B6105824.png)
![3-{[(4-cyclohexylphenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6105839.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6105846.png)

![N'-(3,5-dichloro-2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6105851.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6105855.png)

![{4-[3-(1-methoxyethyl)phenyl]-2-pyridinyl}methanol](/img/structure/B6105876.png)
![1-[3-(2-allyl-4-methoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6105894.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6105898.png)
![4-(3-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105900.png)
![1-(2,3-difluorobenzyl)-4-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinyl}piperidine](/img/structure/B6105906.png)